molecular formula C17H17N3O3S B2755760 N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-85-9

N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2755760
CAS RN: 851944-85-9
M. Wt: 343.4
InChI Key: MYSOOTUUKBRNGR-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .

Scientific Research Applications

COX-2 Inhibition for Inflammation and Pain Management

The compound has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to inflammatory mediators. Selective COX-2 inhibitors are valuable for managing pain, inflammation, and fever while minimizing adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound’s structure and binding affinity make it a promising candidate for further exploration in this context.

Antibacterial Activity

Research has explored the antibacterial potential of heterocyclic pyrimidine derivatives. While not directly related to the compound , similar pyrimidine scaffolds have demonstrated antibacterial effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi . Investigating the compound’s antibacterial properties could yield valuable insights.

Cascade Reactions and Synthesis of Pyrimidine Derivatives

The compound’s structure may allow for novel synthetic routes. For instance, cascade reactions involving oxidative dehydrogenation, annulation, and oxidative aromatization have been used to synthesize pyrimidine derivatives . Exploring analogous methods could lead to the development of related compounds with distinct properties.

Anti-HIV Activity

While not directly studied for this compound, related 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been screened for anti-HIV activity. Investigating whether our compound exhibits similar effects against HIV-1 and HIV-2 strains could be worthwhile .

Antinociceptive Properties

In the formalin test, several derivatives of this compound demonstrated significant antinociceptive activity. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency and selectivity against COX-2 . Further studies could explore its potential as an analgesic agent.

Mechanism of Action

Future Directions

Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-10-24-17-19-9-14(16(22)20(11)17)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOOTUUKBRNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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